2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate
Description
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is a complex organic compound with a unique structure that includes a dibenzofuran moiety, an amino group, and an acetate ester
Properties
IUPAC Name |
[2-[(2-methoxydibenzofuran-3-yl)amino]-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(19)22-9-17(20)18-13-8-15-12(7-16(13)21-2)11-5-3-4-6-14(11)23-15/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQQNWRWBHZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia under basic conditions.
Formation of the Acetate Ester: The final step involves esterification, where the amino group reacts with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature Control: Maintaining specific temperatures to ensure high yields.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the acetate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways: It can modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl 3-(2-furoylamino)-4-methylbenzoate
- **2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl 2,4,5-trimethoxybenzoate
Uniqueness
2-[(2-Methoxydibenzo[b,d]furan-3-yl)amino]-2-oxoethyl acetate is unique due to its specific structural features, such as the methoxy group on the dibenzofuran core and the acetate ester, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
